molecular formula C22H22N4O4S B3205202 3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1040641-77-7

3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B3205202
CAS No.: 1040641-77-7
M. Wt: 438.5 g/mol
InChI Key: KHDARQOQMSHBGY-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a piperazine ring, and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the reaction of salicylic acids with acetylenic esters under the mediation of CuI and NaHCO3 in acetonitrile . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the sulfonylation of the benzyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyridazine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group on the piperazine ring further enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(4-benzylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-31(28,15-17-4-2-1-3-5-17)26-12-10-25(11-13-26)22-9-7-19(23-24-22)18-6-8-20-21(14-18)30-16-29-20/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDARQOQMSHBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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